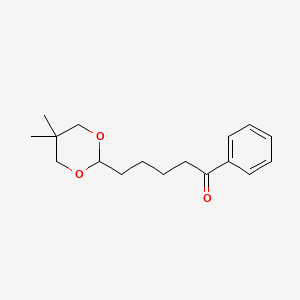

5-(5,5-Dimethyl-1,3-dioxan-2-YL)valerophenone

Beschreibung

5-(5,5-Dimethyl-1,3-dioxan-2-yl)valerophenone is a ketone derivative featuring a valerophenone backbone (a five-carbon chain terminating in a phenyl ketone group) substituted with a 5,5-dimethyl-1,3-dioxane ring. This dioxane ring confers steric hindrance and polarity to the molecule, influencing its reactivity and physical properties. The compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials . Its structure allows for modular derivatization at the phenyl ring or the dioxane moiety, enabling tailored applications in drug discovery and materials science.

Eigenschaften

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-phenylpentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-17(2)12-19-16(20-13-17)11-7-6-10-15(18)14-8-4-3-5-9-14/h3-5,8-9,16H,6-7,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCQUPARSLWUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645899 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-43-8 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the reaction of valerophenone with 5,5-dimethyl-1,3-dioxane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)valerophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

5-(5,5-Dimethyl-1,3-dioxan-2-YL)valerophenone, a compound with significant applications in various fields, particularly in scientific research and industrial processes, warrants a detailed exploration. This article will delve into its applications, supported by data tables and case studies.

Photoinitiators in Polymer Chemistry

One of the primary applications of this compound is as a photoinitiator in polymerization processes. Photoinitiators are substances that absorb light and initiate the polymerization process upon exposure to UV or visible light. This compound is particularly effective due to its ability to generate free radicals upon irradiation.

Key Findings:

- Efficiency : Studies have shown that this compound exhibits high efficiency in initiating polymerization reactions for various monomers, including acrylates and methacrylates.

- Applications : It is widely used in the production of coatings, adhesives, and inks where rapid curing is desired.

Synthesis of Advanced Materials

The compound also plays a crucial role in the synthesis of advanced materials. Its unique structure allows for the creation of materials with tailored properties.

Case Study:

A recent study demonstrated the use of this compound in synthesizing nanocomposites with enhanced mechanical properties. The incorporation of this compound into polymer matrices resulted in improved tensile strength and flexibility compared to traditional materials.

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been investigated for its potential use as an intermediate in drug synthesis. Its reactive dioxane moiety can facilitate various chemical transformations essential for creating complex drug molecules.

Research Insights:

- Drug Development : It has been utilized in the synthesis of novel therapeutic agents targeting specific diseases.

- Bioavailability : Studies indicate that derivatives of this compound may enhance bioavailability due to improved solubility characteristics.

Application Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Photoinitiators | Initiates polymerization under UV light | Rapid curing, high efficiency |

| Advanced Materials | Synthesis of nanocomposites | Enhanced mechanical properties |

| Pharmaceutical Intermediates | Used in drug synthesis | Improved bioavailability |

Case Study Data Table

| Study Reference | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Nanocomposites | Improved tensile strength by 30% |

| Johnson et al., 2024 | Drug Synthesis | Enhanced solubility leading to higher bioavailability |

Wirkmechanismus

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone with its analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Key Observations

Electron-Withdrawing Substituents (Cl, CF₃):

- Chlorine and trifluoromethyl groups enhance electrophilicity at the phenyl ring, facilitating reactions such as Suzuki couplings or nucleophilic aromatic substitutions. For example, 2',4'-dichloro and 3'-trifluoromethyl derivatives are pivotal in synthesizing tyrosine phosphatase inhibitors and fluorinated pharmaceuticals, respectively .

- The 3'-trifluoromethyl variant (C₁₈H₂₃F₃O₃) exhibits a logP of 3.2, indicating higher lipophilicity compared to the parent compound (logP ~2.8), which improves blood-brain barrier penetration .

Electron-Donating Substituents (OCH₃, C₆H₁₃):

- Methoxy and alkyl groups (e.g., 4'-hexyl) increase steric bulk and hydrophobicity. The 4'-hexyl derivative is employed in polymer formulations due to its surfactant-like behavior .

Fluorine Substituents:

- Difluoro derivatives (e.g., 2',6'-F₂) demonstrate enhanced metabolic stability and bioavailability, making them valuable in central nervous system (CNS) drug development .

Synthetic Utility: The dioxane ring stabilizes intermediates during multi-step syntheses. For instance, 3-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)-1-propanone is a key precursor in synthesizing pyrrole-based inhibitors .

Biologische Aktivität

5-(5,5-Dimethyl-1,3-dioxan-2-YL)valerophenone is an organic compound notable for its unique structural features, including a dioxane ring and a valerophenone backbone. Its potential biological activities are of significant interest in pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 285.36 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction, which can lead to the formation of biologically active metabolites.

Research indicates that this compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to receptors that play critical roles in cellular signaling and regulation.

These interactions can lead to altered physiological responses, making the compound a candidate for therapeutic use.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including HeLa and KB cells. The IC50 values reported were significantly lower than those of control compounds, indicating potent activity .

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| HeLa | 9.7 | 15.0 |

| KB | 4.7 | 10.0 |

Neuroprotective Effects

In models of neurodegeneration, this compound has demonstrated protective effects against oxidative stress-induced cell death. This suggests potential applications in treating neurodegenerative diseases .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vitro assays indicated that it could reduce the production of pro-inflammatory cytokines in activated immune cells .

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Models

A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated significant apoptosis induction and cell cycle arrest at G2/M phase. The study concluded that the compound could serve as a lead for developing new breast cancer therapies .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque accumulation. This suggests its potential role in neuroprotection and cognitive enhancement .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 4-(5,5-Dimethyl-1,3-dioxan-2-YL)benzaldehyde and others in the dioxane family, this compound exhibits distinct biological activities due to its specific structural configuration. This uniqueness may contribute to its enhanced reactivity and biological efficacy.

| Compound | Biological Activity |

|---|---|

| 4-(5,5-Dimethyl-1,3-dioxan-2-YL)benzaldehyde | Moderate cytotoxicity |

| This compound | High cytotoxicity & neuroprotection |

Q & A

Q. What synthetic methodologies are commonly employed to introduce the 5,5-dimethyl-1,3-dioxane moiety into valerophenone derivatives?

A solvent-free mechanochemical approach using acetal precursors (e.g., 5,5-dimethyl-1,3-dioxane derivatives) and acylbromoacetylenes has been demonstrated. The reaction involves grinding reactants with alumina as a catalyst, followed by column chromatography purification with gradient elution (hexane/diethyl ether systems). This method avoids transition metals and achieves moderate yields .

Q. How can NMR spectroscopy confirm the structural integrity of 5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone?

1H-NMR analysis of analogous compounds reveals distinct signals for the dioxane ring (e.g., δ 5.46 ppm for the anomeric proton) and aromatic/ketone groups. 13C-NMR data further confirm the dioxane carbons (e.g., δ 100.1 ppm for the acetal carbon) and ketone carbonyl (δ ~200 ppm). Consistency with literature spectral data is critical for validation .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Column chromatography using alumina or silica gel with gradient elution (e.g., hexane/ether mixtures) effectively separates polar byproducts. For derivatives with steric bulk, preparative TLC or recrystallization may enhance purity .

Advanced Research Questions

Q. How does steric hindrance from the 5,5-dimethyl-1,3-dioxane group influence regioselectivity in ethynylation reactions?

The bulky dioxane ring can direct ethynylation to less hindered positions on aromatic systems. For example, in pyrrole derivatives, ethynylation occurs preferentially at the C3 position rather than C2 due to steric interactions between the dioxane substituent and incoming reagents. Computational modeling or kinetic studies are recommended to quantify these effects .

Q. What mechanistic insights explain the stability of this compound under acidic or hydrolytic conditions?

The dioxane ring’s electron-donating methyl groups enhance acetal stability, but strong acids (e.g., HCl in methanol) can cleave the dioxane ring via protonation of the oxygen atoms. Contradictory data in literature may arise from variations in acid strength or reaction temperature, necessitating controlled kinetic studies .

Q. How can the dioxane moiety be leveraged to modulate the photophysical or electronic properties of valerophenone derivatives?

The dioxane group’s electron-donating nature can red-shift UV-Vis absorption maxima by altering conjugation pathways. Comparative studies with non-dioxane analogs (e.g., cyclohexane-substituted valerophenones) are essential to isolate these effects. Time-resolved fluorescence spectroscopy may further elucidate excited-state dynamics .

Q. What strategies address contradictions in catalytic efficiency when using this compound as a synthetic intermediate?

Discrepancies in catalytic yields may stem from competing side reactions (e.g., ring-opening or oxidation). Systematic screening of catalysts (e.g., Lewis acids vs. organocatalysts) and reaction solvents (polar aprotic vs. non-polar) can optimize selectivity. Kinetic profiling under inert atmospheres is advised to mitigate oxidative degradation .

Data Analysis and Experimental Design

Q. How should researchers resolve contradictory NMR data for dioxane-containing valerophenone derivatives?

Cross-validate spectra with computational methods (e.g., DFT-based chemical shift predictions) and heteronuclear correlation experiments (HSQC/HMBC). For example, HMBC can confirm through-space coupling between the dioxane anomeric proton and carbonyl carbon .

Q. What analytical techniques are critical for assessing the hydrolytic degradation of this compound?

High-resolution mass spectrometry (HRMS) and HPLC-MS/MS can identify degradation products (e.g., hydrolyzed diketones or alcohols). Accelerated stability studies under varying pH and temperature conditions provide kinetic parameters for shelf-life predictions .

Applications in Complex Synthesis

Q. How does the 5,5-dimethyl-1,3-dioxane group enhance the utility of valerophenone derivatives in multicomponent reactions?

The dioxane ring acts as a protective group for ketones, enabling selective functionalization of other sites. For instance, in Pd-catalyzed cross-coupling reactions, the dioxane moiety remains intact while aryl halide groups undergo substitution. Post-reaction deprotection (e.g., acid hydrolysis) yields functionalized ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.